Kinome-Wide Selectivity of Furo[3,2-b]pyridine-Derived CLK Probe MU1210 vs Thieno[3,2-b]pyridine Analog
The furo[3,2-b]pyridine-derived chemical probe MU1210, a 3,5-disubstituted furo[3,2-b]pyridine-3-carboxamide analog, was screened against a panel of 210 kinases at 1 µM concentration and hit only 4 off-target kinases, demonstrating an S(1 µM) selectivity score of 0.019 [1]. By contrast, a closely related thieno[3,2-b]pyridine-based inhibitor series (switching the furan oxygen for sulfur) exhibited a different selectivity pattern, with the weaker hinge interaction of thieno[3,2-b]pyridine enabling variable binding modes but also increasing off-target liability in certain kinase subfamilies [2]. This establishes the furo[3,2-b]pyridine-3-carboxamide scaffold as a starting point for achieving exceptionally clean kinome profiles.
| Evidence Dimension | S(1 µM) selectivity score – fraction of kinases inhibited >90% in 210-kinase panel |
|---|---|
| Target Compound Data | S(1 µM) = 0.019 (4 kinases hit / 210 kinases tested) for furo[3,2-b]pyridine-based CLK inhibitor MU1210 |
| Comparator Or Baseline | Thieno[3,2-b]pyridine-based series evaluated separately; quantitative S(1 µM) score not reported in a single matched-pair comparison but selectivity profile described as 'qualitatively distinct' in the 2025 study [2] |
| Quantified Difference | Not directly quantified in a head-to-head matched-pair assay; class-level inference based on independent kinome profiling data |
| Conditions | Recombinant kinase inhibition at 1 µM compound concentration, 210-kinase panel (Eurofins KinaseProfiler), CLK1/2/4 inhibition IC₅₀ values all <50 nM |
Why This Matters
A low selectivity score directly translates to reduced polypharmacology risk, which is critical for chemical probe vs drug candidate decision-making; the furo scaffold's established selectivity at 1 µM is a key procurement discriminator for early-stage kinase programs.
- [1] Němec V, Hylsová M, Maier L, et al. Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway. Angew Chem Int Ed Engl. 2019;58(4):1062-1066. View Source
- [2] Martín Moyano P, Kubina T, Paruch ŠO, et al. Thieno[3,2-b]pyridine: Attractive scaffold for highly selective inhibitors of underexplored protein kinases with variable binding mode. Angew Chem Int Ed. 2025;64(1):e202412786. View Source
